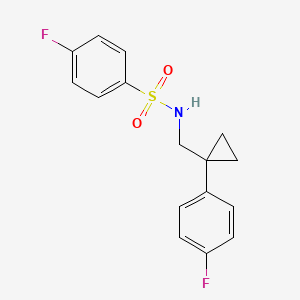

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c17-13-3-1-12(2-4-13)16(9-10-16)11-19-22(20,21)15-7-5-14(18)6-8-15/h1-8,19H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJQMBZOYDTBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is treated with a cyclopropanating agent.

Introduction of the fluorine atoms: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide, which allows for the direct fluorination of aromatic compounds.

Sulfonamide formation: The final step involves the reaction of the fluorinated cyclopropylbenzene with a sulfonamide precursor under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide serves as a valuable building block for the development of more complex molecules. Its unique combination of functional groups allows for the exploration of new synthetic pathways and the creation of novel compounds with desired properties .

Biology

The compound has been studied for its interactions with biological targets, particularly in relation to enzyme inhibition. Similar to other sulfonamides, it may inhibit key metabolic enzymes such as carbonic anhydrase, impacting various metabolic pathways. The presence of fluorine atoms and the cyclopropyl group may enhance its binding affinity to biological targets, making it a candidate for therapeutic applications .

Medicinal Applications

Research has identified potential therapeutic effects of this compound in treating various diseases. Its structural features are common in many bioactive molecules, which positions it as a promising drug candidate. Studies have indicated that it may modulate dopaminergic pathways and exhibit neuropharmacological effects, particularly in models of nicotine-induced behavioral sensitization .

Case Study: Anticancer Activity

A focus on related sulfonamide compounds has revealed significant cytotoxic activity against various human cancer cell lines. Research into similar structures suggests that this compound could also exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamide compounds act by inhibiting enzymes or interfering with metabolic pathways. The fluorine atoms and cyclopropyl group may enhance its binding affinity and specificity for certain molecular targets, leading to its desired biological effects.

Comparison with Similar Compounds

Substituent Rigidity and Pharmacological Implications

- Cyclopropane vs. Piperidine/Phenoxy Groups: Compound 8 (): 4-Fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide contains a flexible ethyl-phenoxy-piperidine substituent. The target compound’s cyclopropane substituent is more rigid, which may reduce conformational entropy and improve receptor binding . Compound 14 (): Features a dihydrobenzofuran-ethyl-piperidine group. The larger substituent increases molecular weight (MW = 462.58) and may reduce blood-brain barrier permeability compared to the compact cyclopropane in the target compound .

Molecular Weight and Physicochemical Properties

The target compound’s lower estimated MW (due to the cyclopropane’s compactness) may enhance solubility and oral bioavailability compared to bulkier analogs .

Pharmacological Activity

Crystallographic and Structural Insights

- N-(2,3-Dimethylphenyl) derivative (): Crystal packing involves dihedral angles of 31.7°–50.9° between aromatic rings. The target compound’s cyclopropane may impose stricter torsional angles, influencing solid-state stability and solubility .

- SHELX Refinement (): Structural validation via SHELX software is critical for confirming the target compound’s geometry, as seen in related sulfonamides .

Biological Activity

4-Fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a synthetic organic compound characterized by its sulfonamide group and fluorinated aromatic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHFN\OS

- Molecular Weight : 323.4 g/mol

- CAS Number : 1049357-88-1

The biological activity of sulfonamides often involves the inhibition of key metabolic enzymes. Specifically, this compound may act by:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit carbonic anhydrase or other related enzymes, impacting metabolic pathways.

- Enhanced Binding Affinity : The presence of fluorine atoms and a cyclopropyl group can enhance the compound's binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications .

Neuropharmacological Effects

A study exploring the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice highlighted the potential for neuropharmacological applications. The compound significantly attenuated locomotor activity induced by nicotine, suggesting that it may modulate dopaminergic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-fluorobenzenesulfonimide | N-fluorobenzenesulfonimide | Direct fluorination agent |

| Cyclopropyl 4-fluorophenyl ketone | Cyclopropyl 4-fluorophenyl ketone | Antitumor activity |

| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide | 4-Fluoro-N-(4-sulfamoylbenzyl) | Behavioral modulation in addiction models |

Case Study: Behavioral Sensitization

In a study focused on behavioral sensitization induced by nicotine, researchers administered varying doses of a structurally similar sulfonamide (4-FBS). Results showed significant attenuation of locomotor activity across all doses tested, indicating potential therapeutic effects in drug addiction contexts. The study also noted alterations in adenosine levels within the striatum, suggesting a mechanism involving neurotransmitter modulation .

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound is sparse, related compounds have shown notable antibacterial and antifungal activities. The presence of electron-withdrawing groups like fluorine has been linked to enhanced antimicrobial efficacy against various pathogens .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide?

Answer: The synthesis involves multi-step organic reactions. A typical approach includes:

- Step 1: Preparation of the cyclopropane moiety via [2+1] cycloaddition using a fluorophenyl-substituted olefin and a carbene precursor.

- Step 2: Functionalization of the cyclopropane with a methylamine group via nucleophilic substitution.

- Step 3: Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine).

Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

Answer: Key techniques include:

- H NMR: Identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl groups), cyclopropane protons (δ 1.2–1.8 ppm as multiplets), and sulfonamide NH (δ 5.5–6.5 ppm, broad singlet) .

- IR Spectroscopy: Confirm sulfonamide (-SONH-) via peaks at 1330–1160 cm (asymmetric/symmetric S=O stretching) and NH stretching at ~3250 cm .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) with exact mass matching the formula .

Q. What initial biological screening assays are suitable for this compound?

Answer: Prioritize assays based on sulfonamide bioactivity:

- Enzyme Inhibition: Test against serine proteases or carbonic anhydrases (common sulfonamide targets) using fluorometric or colorimetric assays (e.g., inhibition of trypsin or α-chymotrypsin) .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. What solvent systems and conditions optimize purification of this compound?

Answer:

- Solubility: Use polar aprotic solvents (DMF, DMSO) for reaction steps; switch to dichloromethane or ethyl acetate for extraction.

- Chromatography: Silica gel with hexane/ethyl acetate (3:1 to 1:2 ratio) effectively resolves sulfonamide derivatives .

- Crystallization: Ethanol/water mixtures yield high-purity crystals due to hydrogen bonding with sulfonamide groups .

Q. How can the stability of the cyclopropane ring during synthesis be confirmed?

Answer:

- NMR Monitoring: Track cyclopropane protons (δ 1.2–1.8 ppm) for peak splitting or shifts, indicating ring-opening side reactions.

- Kinetic Studies: Compare reaction rates under acidic vs. neutral conditions; cyclopropanes are prone to acid-catalyzed decomposition .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized while minimizing side reactions?

Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) for the amine intermediate to prevent unwanted sulfonamide coupling at incorrect sites .

- Catalysis: Employ palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of fluorophenyl groups to enhance regioselectivity .

- Reaction Monitoring: Real-time HPLC-MS identifies intermediates and adjusts stoichiometry dynamically .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

Answer:

- DFT Calculations: Compare computed H NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate stereoelectronic effects (e.g., cyclopropane ring strain) .

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., fluorophenyl vs. benzenesulfonamide conformation) .

Q. What computational methods predict the compound’s biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Screen against Protein Data Bank (PDB) targets (e.g., carbonic anhydrase IX, PDB ID: 3IAI) to prioritize in vitro assays .

- Pharmacophore Modeling (MOE): Identify key interactions (e.g., sulfonamide-SO with zinc in metalloenzymes) .

Q. How to establish structure-activity relationships (SAR) for fluorophenyl and cyclopropane substituents?

Answer:

- Analog Synthesis: Prepare derivatives with halogen (Cl, Br) or methyl substitutions on the cyclopropane or fluorophenyl groups.

- Bioactivity Correlation: Use IC values from enzyme assays to map substituent effects. For example, 4-fluorophenyl enhances target binding vs. 4-chlorophenyl in carbonic anhydrase inhibition .

Q. What strategies assess in vitro toxicity and metabolic stability?

Answer:

- HepG2 Cell Viability Assays: Measure IC values using MTT assays to gauge cytotoxicity .

- Microsomal Stability Tests: Incubate with rat liver microsomes (RLM) and analyze via LC-MS/MS for metabolite identification (e.g., oxidative cleavage of cyclopropane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.